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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011 Get Quote

A detailed analysis of 2-hydroxy-4-iodobenzamide analogues reveals critical structural

features influencing their biological activity. This guide provides a comparative overview of their

structure-activity relationships (SAR), drawing insights from closely related salicylamide and 2-

hydroxybenzamide derivatives to establish a predictive framework for their therapeutic

potential.

While direct and extensive research on the structure-activity relationship of a broad series of 2-
Hydroxy-4-iodobenzamide analogues is not extensively documented in publicly available

literature, a comprehensive analysis of related salicylamide and 2-hydroxybenzamide

derivatives provides valuable insights. These related compounds share the core 2-

hydroxybenzamide scaffold and have been investigated for various biological activities,

including anticancer, antimicrobial, and antiviral effects. By examining the SAR of these

analogues, we can infer the likely impact of structural modifications to the 2-Hydroxy-4-
iodobenzamide molecule.

Core Structure and Key Moieties
The foundational structure of 2-Hydroxy-4-iodobenzamide consists of a benzene ring

substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a carboxamide

group at position 1. The interplay between these groups is crucial for its biological activity. The

2-hydroxyl group and the amide moiety can participate in hydrogen bonding, which is often

essential for target binding. The iodine atom at the 4-position significantly influences the
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molecule's lipophilicity and electronic properties, which can affect cell permeability and target

interaction.

Inferred Structure-Activity Relationships
Based on studies of related salicylamide and 2-hydroxybenzamide derivatives, the following

SAR principles can be extrapolated for 2-Hydroxy-4-iodobenzamide analogues:

Modifications of the Benzamide (Amide) Group:
Substitution on the amide nitrogen can significantly modulate biological activity. In many

bioactive compounds, this position is crucial for interacting with the target protein.

Anticancer Activity: Studies on O-alkylamino-tethered salicylamide derivatives have shown

that introducing various amino acid linkers between two aromatic rings can lead to potent

anticancer agents. For instance, certain derivatives have demonstrated broad anti-

proliferative activities against breast cancer cell lines with low micromolar IC50 values.[1][2]

This suggests that extending the 2-Hydroxy-4-iodobenzamide structure from the amide

nitrogen with appropriate linkers and terminal groups could be a promising strategy for

developing anticancer agents.

Antimicrobial Activity: Research on N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy

substituted benzamides has indicated that the 2-hydroxy group is a key pharmacophore for

antibacterial activity.[3] The presence of a free NH group in the imide or urea linker is often

required for high activity.[3] This implies that substitutions on the amide nitrogen of 2-
Hydroxy-4-iodobenzamide that maintain a hydrogen bond donor capability could be

beneficial for antimicrobial activity.

Modifications of the Benzene Ring:
Alterations to the substituents on the benzene ring, including the position and nature of the

halogen, can have a profound impact on activity.

Halogen Substitution: The presence and position of a halogen on the salicylamide ring are

critical. In a series of salicylamide derivatives investigated for anti-HBV activity, the presence

of electron-withdrawing groups on the aniline moiety was found to be favorable for

enhancing activity.[4] While the iodine at the 4-position in the target compound is a large and
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moderately electron-withdrawing group, its replacement with other halogens (F, Cl, Br) or

other electron-withdrawing groups could fine-tune the activity.

Other Substituents: The introduction of other functional groups on the benzene ring can also

influence biological effects. For example, in a study of 2-hydroxythiobenzanilides, the

substitution pattern with additional hydroxyl groups was found to be important for their

biological effects.[5]

Quantitative Data from Related Salicylamide
Analogues
To provide a quantitative perspective, the following table summarizes the anticancer activity of

selected O-alkylamino-tethered salicylamide derivatives against the MDA-MB-231 breast

cancer cell line. This data, while not directly from 2-Hydroxy-4-iodobenzamide analogues,

illustrates how modifications to the core salicylamide structure can impact potency.

Compound ID Linker R Group
IC50 (μM) against
MDA-MB-231[1]

9a L-Alanine 4-fluorophenyl 3.38 ± 0.37

15a L-Isoleucine 4-fluorophenyl 4.02

16b L-Phenylalanine 4-fluorophenyl 7.97

32a L-Leucine

6-

aminobenzo[b]thiophe

ne 1,1-dioxide

1.53

33a L-Phenylalanine

6-

aminobenzo[b]thiophe

ne 1,1-dioxide

1.17

34a Glycine

6-

aminobenzo[b]thiophe

ne 1,1-dioxide

2.08
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The evaluation of the biological activity of these compounds typically involves a series of in

vitro assays. Below are generalized protocols for assessing anticancer and antimicrobial

activities, based on methodologies reported for related compounds.

Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell

lines.

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in

an appropriate medium supplemented with fetal bovine serum and antibiotics, and

maintained in a humidified incubator at 37°C with 5% CO2.

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with various concentrations of the test compounds for a specified

period (e.g., 72 hours).

MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells

with active mitochondria will convert MTT into a purple formazan product.

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization

solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells),

and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.

Antimicrobial Activity Assay (Broth Microdilution
Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against various microbial strains.

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth

medium to a specific density (e.g., 10^5 CFU/mL).
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Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway that can be targeted by

anticancer agents and a typical workflow for the synthesis and evaluation of novel bioactive

compounds.
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Generalized signaling pathway for anticancer drug action.
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Typical workflow for drug discovery and development.

Conclusion
While a dedicated, comprehensive SAR study on a wide range of 2-Hydroxy-4-
iodobenzamide analogues is not readily available, the analysis of structurally similar

salicylamides and 2-hydroxybenzamides provides a strong foundation for predicting their

biological potential. The key takeaways are the importance of substitutions on the amide

nitrogen and the electronic and steric effects of substituents on the benzene ring. Further

research focusing on the systematic modification of the 2-Hydroxy-4-iodobenzamide scaffold

is warranted to fully elucidate its therapeutic potential and to design novel, potent drug

candidates.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b14151011?utm_src=pdf-body-img
https://www.benchchem.com/product/b14151011?utm_src=pdf-body
https://www.benchchem.com/product/b14151011?utm_src=pdf-body
https://www.benchchem.com/product/b14151011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14151011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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